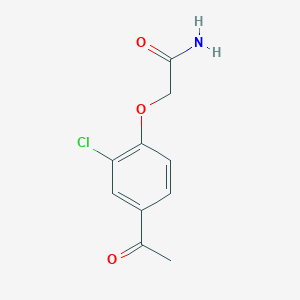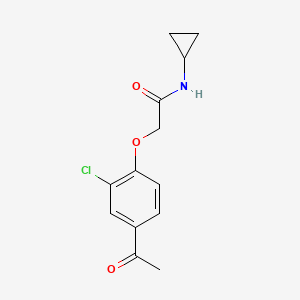
2-(4-Acetyl-2-chlorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Acetyl-2-chlorophenoxy)acetamide, also known as aceclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation in conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. The chemical structure of aceclofenac is similar to that of diclofenac, another commonly used NSAID. Aceclofenac is a prodrug, which means that it is converted into its active form in the body.
Mecanismo De Acción
Aceclofenac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. There are two isoforms of COX enzymes, COX-1 and COX-2. COX-1 is involved in the production of prostaglandins that protect the stomach lining and promote blood clotting, while COX-2 is involved in the production of prostaglandins that cause inflammation and pain. Aceclofenac selectively inhibits COX-2, which reduces inflammation and pain without affecting the protective functions of COX-1.
Biochemical and Physiological Effects:
Aceclofenac has been shown to reduce pain and inflammation in various conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. It has also been shown to improve joint function and reduce the need for additional pain medication. Aceclofenac is rapidly absorbed after oral administration and reaches peak plasma concentrations within 1-2 hours. It is metabolized in the liver and excreted in the urine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Aceclofenac has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It has also been extensively studied for its anti-inflammatory and analgesic properties, which makes it a useful tool for evaluating the efficacy of other drugs or treatments. However, 2-(4-Acetyl-2-chlorophenoxy)acetamide has some limitations for use in laboratory experiments. It has a relatively short half-life, which means that its effects may not be long-lasting. It also has the potential to cause side effects such as gastrointestinal bleeding and renal impairment, which must be taken into account when designing experiments.
Direcciones Futuras
There are several potential future directions for research on 2-(4-Acetyl-2-chlorophenoxy)acetamide. One area of interest is the development of new formulations or delivery methods that could improve its efficacy or reduce its side effects. Another area of interest is the evaluation of its potential use in other conditions such as cancer or Alzheimer's disease. Additionally, further studies could be conducted to better understand the mechanisms of action of 2-(4-Acetyl-2-chlorophenoxy)acetamide and its effects on different physiological systems.
Métodos De Síntesis
Aceclofenac can be synthesized by reacting 4-chloro-2-acetylphenol with chloroacetic acid in the presence of potassium carbonate. The reaction yields 2-(4-Acetyl-2-chlorophenoxy)acetamide as the final product.
Aplicaciones Científicas De Investigación
Aceclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. Aceclofenac has been used in clinical trials to evaluate its efficacy in treating various conditions such as osteoarthritis, rheumatoid arthritis, and back pain.
Propiedades
IUPAC Name |
2-(4-acetyl-2-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-6(13)7-2-3-9(8(11)4-7)15-5-10(12)14/h2-4H,5H2,1H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUZDMMEDCSDDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Acetyl-2-chlorophenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B7632083.png)
![1-(2-cyclopentyloxypyridin-3-yl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B7632097.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7632101.png)
![6,7-dimethyl-4-[(E)-3-phenylprop-2-enoyl]-4-azatricyclo[4.3.0.03,7]nonane-3-carboxylic acid](/img/structure/B7632106.png)
![2-[(E)-3-phenylprop-2-enoyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B7632109.png)
![2-(Cyclohexen-1-yl)-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethanone](/img/structure/B7632131.png)
![2-[(2-Cyclopropylcyclopropanecarbonyl)-propylamino]acetic acid](/img/structure/B7632136.png)



![3-bromo-5-methyl-N-[2-(1-methylimidazol-2-yl)ethyl]benzamide](/img/structure/B7632178.png)
![N-[(5-chlorothiadiazol-4-yl)methyl]-2-(3-methylbutan-2-yl)-1,3-dihydroisoindol-4-amine](/img/structure/B7632181.png)
![2-[4-(Bicyclo[3.1.0]hexane-6-carbonyl)morpholin-3-yl]-1-phenylethanone](/img/structure/B7632187.png)
![N-[(4-methoxyphenyl)methyl]-1-(4-methylpyridin-2-yl)piperidine-4-carboxamide](/img/structure/B7632193.png)